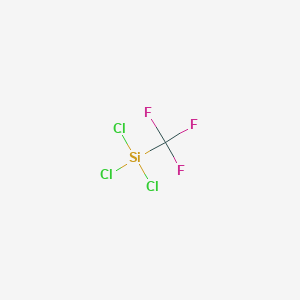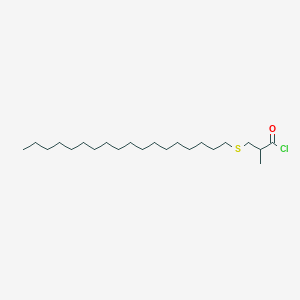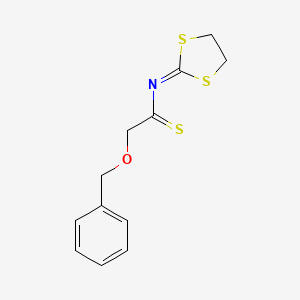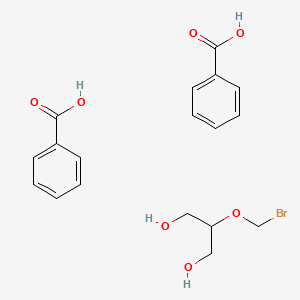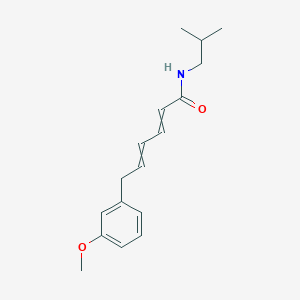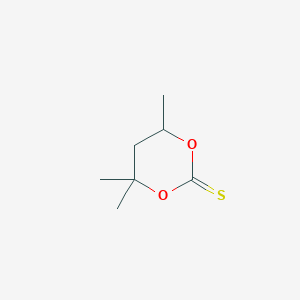
4,4,6-Trimethyl-1,3-dioxane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-1,3-dioxane-2-thione is an organic compound with the molecular formula C7H12O2S It is a heterocyclic compound containing a dioxane ring with three methyl groups and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-dioxane-2-thione typically involves the reaction of 4,4,6-Trimethyl-1,3-dioxane with sulfurizing agents. One common method is the reaction of 4,4,6-Trimethyl-1,3-dioxane with Lawesson’s reagent under controlled conditions to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dioxane derivative.
Substitution: The methyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4,4,6-Trimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-1,3-dioxane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-1,3-dioxane-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the thione group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Lacks the thione group and has different reactivity.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane, 2,4,6-trimethyl-: Another similar compound with different substitution patterns.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
102368-18-3 |
|---|---|
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
4,4,6-trimethyl-1,3-dioxane-2-thione |
InChI |
InChI=1S/C7H12O2S/c1-5-4-7(2,3)9-6(10)8-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
UKKXYMSTFJDDMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(=S)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




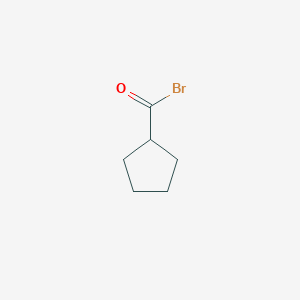
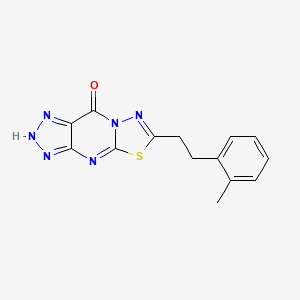
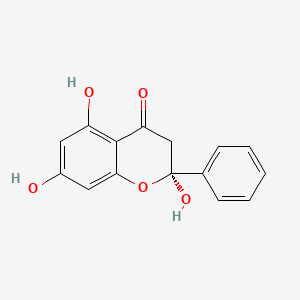
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
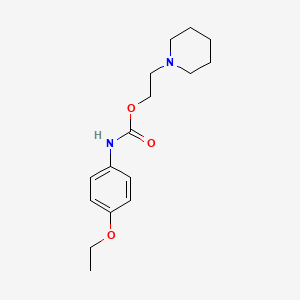
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
